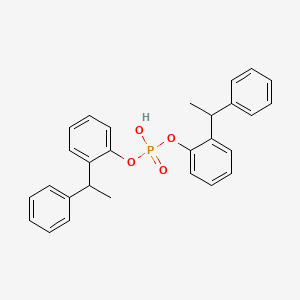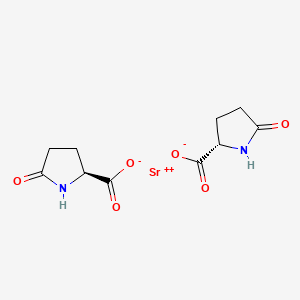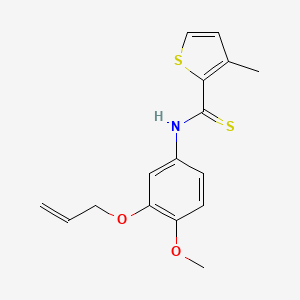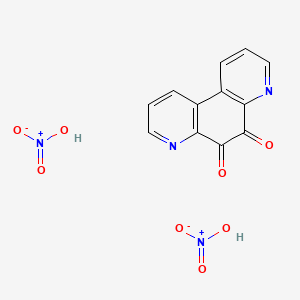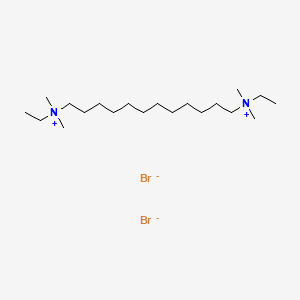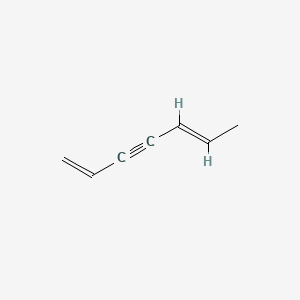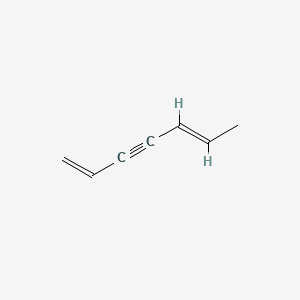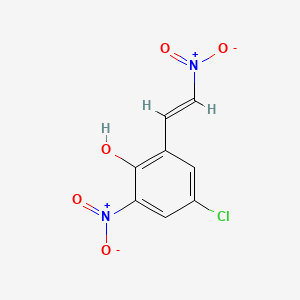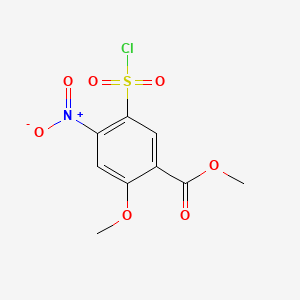
Tris(pentane-2,4-dionato-O,O')plutonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TRIS-(PENTANE-2,4-DIONATO-O,O’)PLUTONIUM:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of TRIS-(PENTANE-2,4-DIONATO-O,O’)PLUTONIUM typically involves the reaction of plutonium salts with acetylacetone in the presence of a base. The reaction can be represented as follows: [ \text{Pu}^{3+} + 3 \text{C}_5\text{H}_8\text{O}_2 \rightarrow \text{Pu(C}_5\text{H}_7\text{O}_2)_3 + 3 \text{H}^+ ] This reaction is usually carried out in an organic solvent such as ethanol or acetone, and the product is isolated by precipitation or crystallization.
Industrial Production Methods: Industrial production of TRIS-(PENTANE-2,4-DIONATO-O,O’)PLUTONIUM follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: TRIS-(PENTANE-2,4-DIONATO-O,O’)PLUTONIUM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of plutonium.
Reduction: It can be reduced to lower oxidation states.
Substitution: The acetylacetonate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as nitric acid or potassium permanganate.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Ligand exchange reactions using other chelating agents in an organic solvent.
Major Products:
Oxidation: Higher oxidation state complexes of plutonium.
Reduction: Lower oxidation state complexes of plutonium.
Substitution: New coordination compounds with different ligands.
Applications De Recherche Scientifique
Chemistry: TRIS-(PENTANE-2,4-DIONATO-O,O’)PLUTONIUM is used in research to study the coordination chemistry of plutonium and its interactions with various ligands. It serves as a model compound for understanding the behavior of plutonium in different chemical environments.
Biology and Medicine: While direct applications in biology and medicine are limited due to the radioactive nature of plutonium, the compound is used in radiochemistry research to develop new radiopharmaceuticals and imaging agents.
Industry: In the nuclear industry, TRIS-(PENTANE-2,4-DIONATO-O,O’)PLUTONIUM is used in the development of new materials for nuclear reactors and waste management
Mécanisme D'action
The mechanism by which TRIS-(PENTANE-2,4-DIONATO-O,O’)PLUTONIUM exerts its effects involves the coordination of the acetylacetonate ligands to the plutonium center. This coordination stabilizes the plutonium ion and influences its chemical reactivity. The molecular targets and pathways involved include the interaction with other metal ions and ligands, leading to various chemical transformations.
Comparaison Avec Des Composés Similaires
- TRIS-(PENTANE-2,4-DIONATO-O,O’)GALLIUM
- TRIS-(PENTANE-2,4-DIONATO-O,O’)TITANIUM
- TRIS-(PENTANE-2,4-DIONATO-O,O’)ALUMINIUM
Comparison: TRIS-(PENTANE-2,4-DIONATO-O,O’)PLUTONIUM is unique due to the presence of plutonium, which imparts distinct radioactive properties and chemical reactivity compared to similar compounds with other metals
Propriétés
Numéro CAS |
55230-56-3 |
|---|---|
Formule moléculaire |
C15H24O6Pu |
Poids moléculaire |
544.41 g/mol |
Nom IUPAC |
(E)-4-hydroxypent-3-en-2-one;plutonium |
InChI |
InChI=1S/3C5H8O2.Pu/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b3*4-3+; |
Clé InChI |
AWTFMCWDIASJKJ-MUCWUPSWSA-N |
SMILES isomérique |
C/C(=C\C(=O)C)/O.C/C(=C\C(=O)C)/O.C/C(=C\C(=O)C)/O.[Pu] |
SMILES canonique |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Pu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


